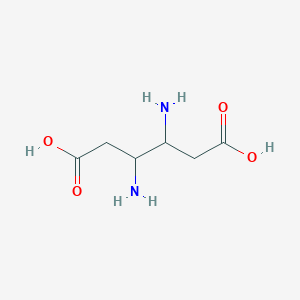

3,4-Diaminohexanedioic acid

Vue d'ensemble

Description

3,4-Diaminohexanedioic acid, also known as DAHD, is an organic compound belonging to the family of amino acids . It is a dicarboxylic acid that is widely used in the synthesis of polyamides and other polymers . It is also used as an intermediate in the manufacture of pharmaceuticals and other industrial products .

Synthesis Analysis

3,4-Diaminohexanedioic acid can be synthesized by the chemical reaction of L-lysine with nitrous acid, which cleaves off the amino group at the epsilon position to form an aldehyde. This aldehyde can then be reduced to form 3,4-diaminohexanedioic acid.Molecular Structure Analysis

The molecular formula of 3,4-Diaminohexanedioic acid is C6H12N2O4 . The InChI Key is XOFNXSWYDCHHIL-UHFFFAOYSA-N . The Canonical SMILES structure is C(C(C(CC(=O)O)N)N)C(=O)O .Chemical Reactions Analysis

3,4-Diaminohexanedioic acid is widely used in the synthesis of polyamides and other polymers . It is also used as an intermediate in the manufacture of pharmaceuticals and other industrial products .Physical And Chemical Properties Analysis

The molecular weight of 3,4-Diaminohexanedioic acid is 176.17 g/mol . The predicted boiling point is 435.6±45.0 °C, and the predicted density is 1.410±0.06 g/cm3 . The predicted pKa value is 3.01±0.10 .Applications De Recherche Scientifique

Another related area is the catalytic conversion of glycerol to 1,3-Propanediol, highlighting the importance of catalyst design for selective and efficient chemical transformations. The review by Zhang et al. (2021) emphasizes the role of spatial and electronic configuration at the "metal-solid acid" interface in catalysts, which could be a crucial factor for the catalytic processes involving 3,4-Diaminohexanedioic acid as well (Zhang et al., 2021).

Furthermore, the enzymatic polymerization to produce polycondensation polymers, such as aliphatic polyesters, polyamides, and polyesteramides, from bio-based monomers is a significant research area. The review by Douka et al. (2017) presents the advancements in biocatalyzed synthetic routes for these polymers, emphasizing the mild reaction conditions and high selectivity offered by enzymes. This area could have overlaps with the polymerization or other chemical transformations of 3,4-Diaminohexanedioic acid, given its potential as a monomer or intermediate in polymer synthesis (Douka et al., 2017).

Safety and Hazards

The safety data sheet for 3,4-Diaminohexanedioic acid indicates that it is harmful if inhaled . It may cause damage to organs (Respiratory Tract) through prolonged or repeated exposure if inhaled . Precautionary measures include not breathing dust and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

3,4-diaminohexanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c7-3(1-5(9)10)4(8)2-6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFNXSWYDCHHIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CC(=O)O)N)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diaminohexanedioic acid | |

Synthesis routes and methods

Procedure details

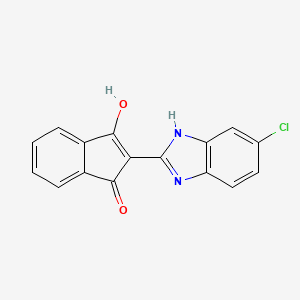

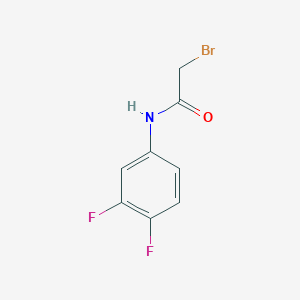

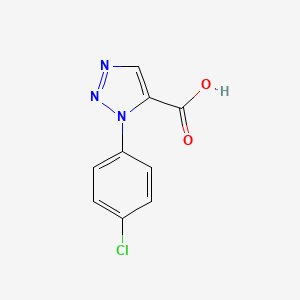

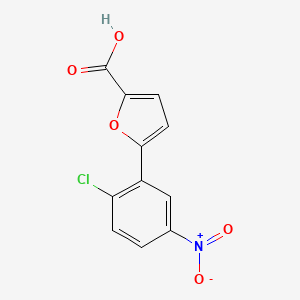

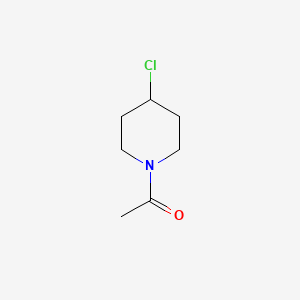

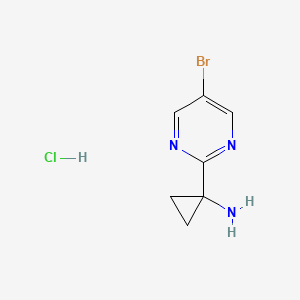

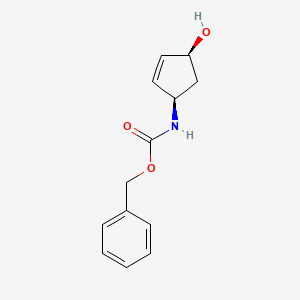

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3034680.png)